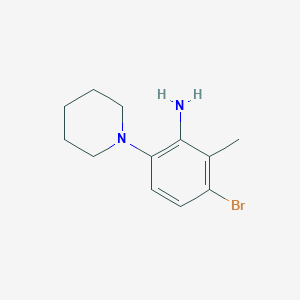
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Piperidinylation: The piperidine ring can be attached through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the aniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological targets to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and bromine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-(piperidin-1-yl)aniline
- 3-Chloro-2-methyl-6-(piperidin-1-yl)aniline
- 3-Bromo-2-ethyl-6-(piperidin-1-yl)aniline
Uniqueness
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, while summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which features a bromine atom, a methyl group, and a piperidine ring attached to an aniline base. Its molecular formula is C12H16BrN2, and its molecular weight is approximately 270.17 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substituents have shown effective antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For example, related compounds have demonstrated the ability to inhibit Na+/K(+)-ATPase activity in cancer cells, significantly reducing cell proliferation . In vitro studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, including gliomas and melanomas.
3. Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective activities. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and inhibit oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested alongside other analogs. The results demonstrated that this compound exhibited comparable antimicrobial activity to established antibiotics, making it a candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Properties
A series of experiments were conducted on cancer cell lines treated with various concentrations of this compound. The findings indicated a dose-dependent decrease in cell viability, suggesting potential for use as an anticancer agent. The mechanism was linked to the inhibition of key oncogenic pathways .
Research Findings Summary Table
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-piperidin-1-ylaniline |
InChI |
InChI=1S/C12H17BrN2/c1-9-10(13)5-6-11(12(9)14)15-7-3-2-4-8-15/h5-6H,2-4,7-8,14H2,1H3 |
InChI Key |
XQIQOSQYGWJTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















